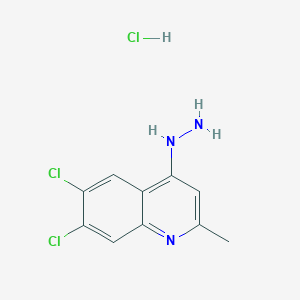

6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride

CAS No.: 1170377-12-4

Cat. No.: VC15911984

Molecular Formula: C10H10Cl3N3

Molecular Weight: 278.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170377-12-4 |

|---|---|

| Molecular Formula | C10H10Cl3N3 |

| Molecular Weight | 278.6 g/mol |

| IUPAC Name | (6,7-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C10H9Cl2N3.ClH/c1-5-2-10(15-13)6-3-7(11)8(12)4-9(6)14-5;/h2-4H,13H2,1H3,(H,14,15);1H |

| Standard InChI Key | ZTJGEOBGOQBLAU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)NN.Cl |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The quinoline backbone of 6,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride is characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring. Key structural features include:

-

Chlorine substituents at positions 6 and 7, which enhance electron-withdrawing effects and influence reactivity.

-

A methyl group at position 2, contributing to steric and electronic modulation.

-

A hydrazino group (-NH-NH) at position 4, which serves as a nucleophilic site for further functionalization .

The hydrochloride salt form improves solubility in polar solvents, making the compound suitable for aqueous reaction conditions .

Synthetic Pathways

While detailed synthetic protocols are proprietary, plausible routes involve:

-

Quinoline Core Formation: Starting from aniline derivatives, cyclization via the Skraup or Doebner-Miller reaction generates the quinoline scaffold.

-

Chlorination: Electrophilic aromatic substitution introduces chlorine atoms at positions 6 and 7 using chlorinating agents like Cl or SOCl.

-

Methylation: A Friedel-Crafts alkylation or direct alkylation introduces the methyl group at position 2.

-

Hydrazine Incorporation: Nucleophilic substitution or condensation reactions attach the hydrazino group at position 4, followed by salt formation with HCl .

Reaction conditions (temperature, catalysts) and purification methods (recrystallization, chromatography) critically influence yield and purity .

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 278.6 g/mol | |

| Appearance | Yellow to light brown crystals | |

| Assay | 95–99% | |

| Solubility | Soluble in polar solvents |

The compound’s melting point and exact solubility profile remain unreported, but its hydrochloride salt form suggests moderate water solubility . Stability data indicate that it should be stored in a dry, cool environment to prevent decomposition .

Spectroscopic Characterization

-

NMR: Peaks corresponding to aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and hydrazino NH signals (δ 4.0–5.0 ppm).

-

IR Spectroscopy: Stretching vibrations for N-H (3300 cm), C-Cl (750 cm), and aromatic C=C (1600 cm) .

Applications in Research

Pharmaceutical Intermediate

6,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride serves as a precursor in synthesizing dihydroquinolinones, a class of compounds with demonstrated bioactivity . For example:

-

Antimicrobial Agents: Structural analogs inhibit bacterial DNA gyrase .

-

Anticancer Candidates: Quinoline derivatives exhibit cytotoxicity against tumor cell lines by intercalating DNA .

Chemical Synthesis

The hydrazino group undergoes condensation reactions with ketones or aldehydes to form hydrazones, which are valuable in coordination chemistry and catalyst design .

Comparative Analysis with Related Compounds

| Compound | CAS Number | Key Differences |

|---|---|---|

| 6-Chloro-2-hydrazino-4-methylquinoline | 21703-54-8 | Fewer chlorine atoms (position 6 only) |

| Icomethasone 21-Mesylate | 352315-75-4 | Steroidal structure, unrelated applications |

The additional chlorine at position 7 in 6,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride enhances its electrophilicity compared to monosubstituted analogs .

| Supplier | Purity | Minimum Order | Price Range (USD/g) |

|---|---|---|---|

| Chemlyte Solutions | 99% | 100 g | 50–100 |

| BOC Sciences | 95% | 10 g | 80–120 |

Custom synthesis options are available for bulk quantities (>1 kg) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume